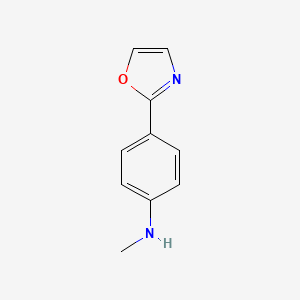

N-甲基-4-(恶唑-2-基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

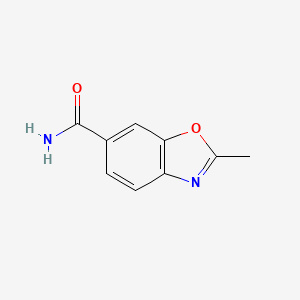

描述

“N-Methyl-4-(oxazol-2-yl)aniline” is a chemical compound that belongs to the class of organic compounds known as aniline and substituted anilines . It is a derivative of aniline where a methyl group is attached to the nitrogen atom and an oxazole ring is attached to the 4-position of the phenyl ring .

Synthesis Analysis

The synthesis of “N-Methyl-4-(oxazol-2-yl)aniline” and its derivatives often involves the reaction of aminotriols with p-TsCl, copper triflate, and (R,R)-PhBOX in the presence of Na2CO3 . The aminotriols undergo mono-sulfonylation followed by intramolecular ring closure to form the oxazoline ring .Molecular Structure Analysis

The molecular structure of “N-Methyl-4-(oxazol-2-yl)aniline” consists of a benzene ring attached to an oxazole ring at the 4-position and a methyl group attached to the nitrogen atom . The InChI key for this compound is LOWRUXVQYUJGLN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“N-Methyl-4-(oxazol-2-yl)aniline” is a solid at room temperature . The molecular weight of this compound is 174.2 . It has a density of 1.159±0.06 g/cm3 and a boiling point of 317.4±44.0 °C .科学研究应用

抗结核活性

Dighe 等人的一项研究(2012 年)探讨了新型化合物的合成,包括 N-甲基-4-(恶唑-2-基)苯胺衍生物,并评估了它们的抗结核活性。这些化合物是通过一系列涉及芳香酮、芳香醛和盐酸羟胺的反应合成的,导致异恶唑啉的形成,然后进一步加工得到所需的化合物。合成的化合物被筛选出对结核分枝杆菌 H37Rv 菌株的抗结核活性,使用链霉素作为比较标准。研究发现,这些化合物表现出有希望的抗结核活性,表明有潜力作为抗结核剂进一步开发 (Dighe, Mahajan, Maste, & Bhat, 2012)。

抗氧化活性

在 2020 年的一项研究中,Padma 和 Gadea 合成了与 N-甲基-4-(恶唑-2-基)苯胺相关的一系列新型化合物,并使用 DPPH 测定法评估了它们的抗氧化活性。在合成的化合物中,有几个显示出有效的抗氧化活性,以抗坏血酸作为比较标准药物。这项研究突出了 N-甲基-4-(恶唑-2-基)苯胺衍生物作为抗氧化剂的潜力,这可能有利于预防氧化应激相关疾病 (Padma & Gadea, 2020)。

生物医学应用

Wang 等人(2017 年)研究了合成 N3O 四齿配体的途径,这些配体旨在配位铼核,其中包括 N-甲基-4-(恶唑-2-基)苯胺的衍生物。研究了这些配体及其对铼核的配位行为,以期用于生物医学应用,包括放射性药物。研究表明合成了对 ReO3+ 和 99mTcO3+ 核具有高亲和力的配合物,表明它们在诊断成像和治疗中的适用性 (Wang, Eychenne, Wolff, Mallet-Ladeira, Lepareur, & Benoist, 2017)。

化学合成和催化

Zheng 和 Wang(2019 年)的一项研究详细介绍了 N-芳基化胺一步合成的高效催化体系,包括 4-乙基-N-[(四氢呋喃-3-基)甲基]苯胺,使用 N-甲基-4-(恶唑-2-基)苯胺衍生物。这项研究通过提供一种在药物和其他有机化合物中生产关键中间体的方法,为化学合成领域做出了贡献,展示了这些化合物在合成有机化学中的多功能性和重要性 (Zheng & Wang, 2019)。

安全和危害

“N-Methyl-4-(oxazol-2-yl)aniline” is considered hazardous. It is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

未来方向

The future directions for “N-Methyl-4-(oxazol-2-yl)aniline” and its derivatives could involve further exploration of their biological activities and potential applications in pharmaceuticals, industrial processes, natural product chemistry, and polymers . Additionally, advancements in the synthesis of oxazolines could lead to the development of new methods for synthesizing “N-Methyl-4-(oxazol-2-yl)aniline” and its derivatives .

属性

IUPAC Name |

N-methyl-4-(1,3-oxazol-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-11-9-4-2-8(3-5-9)10-12-6-7-13-10/h2-7,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWRUXVQYUJGLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=NC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6357692.png)

![t-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B6357737.png)